[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
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Overview
Description
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid: is an organic compound with the molecular formula C9H9BN2O2. It is a boronic acid derivative featuring a pyrazole ring attached to a phenyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
A related compound was found to interact with the lmptr1 pocket, an active site in leishmania
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which could potentially influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura reactions, a type of carbon-carbon bond-forming reaction . This suggests that [4-(1H-Pyrazol-5-YL)phenyl]boronic acid may play a role in such reactions, potentially affecting various biochemical pathways.
Result of Action
A related compound showed potent in vitro antipromastigote activity, suggesting potential antiparasitic effects . More research is needed to confirm if this compound has similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, storage in an inert atmosphere at 2-8°C is recommended . This suggests that temperature and oxygen levels could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the pyrazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve a strong acid or base, depending on the desired substitution.
Major Products: The major products formed from these reactions include substituted pyrazoles, phenols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction for forming carbon-carbon bonds .
Biology and Medicine: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties .
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it useful in the production of boron-containing compounds with unique properties.
Comparison with Similar Compounds
[4-(1H-Pyrazol-4-YL)phenyl]boronic acid: Similar structure but with the pyrazole ring attached at a different position.
Phenylboronic acid: Lacks the pyrazole ring, making it less versatile in certain reactions.
Pyrazole-3-boronic acid: Another pyrazole derivative with different substitution patterns.
Uniqueness: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJAHIWOUOBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672404 |
Source
|
Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226849-25-7 |
Source
|
Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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